5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a benzyl group and a prop-2-yn-1-yl group attached to the nitrogen atoms of the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These features contribute to their enhanced biocompatibility and allow them to interact effectively with their targets .
Biochemical Pathways
Triazole compounds are known to have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which enhances their biological spectrum .
Pharmacokinetics
A series of 1,2,3-triazole hybrids have been synthesized and an adme analysis was performed, indicating that the compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Action Environment
The synthesis of similar triazole hybrids involves a cu (i) catalyzed [3+2] dipolar cycloaddition , suggesting that the reaction conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes such as cytochrome P450, which is involved in drug metabolism . The interaction between this compound and cytochrome P450 can influence the enzyme’s activity, potentially leading to altered metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, thereby affecting downstream processes such as cell proliferation and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine typically involves a multi-step processThis reaction is often catalyzed by copper(I) to yield 1,4-disubstituted 1,2,3-triazoles . The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride in tetrahydrofuran (THF) at low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or amines .
Scientific Research Applications
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simple triazole compound with similar biological activities.
Uniqueness
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both benzyl and prop-2-yn-1-yl groups. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-benzyl-1-prop-2-ynyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-2-9-19-15-8-10-18(12-14(15)16-17-19)11-13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTLGEFLGLJKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(CN(CC2)CC3=CC=CC=C3)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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